molecular formula C19H28N2O3 B4674030 3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

Cat. No. B4674030
M. Wt: 332.4 g/mol
InChI Key: VGUPGFJRMKVNOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazolidinediones and related compounds typically involves multi-step chemical reactions that may include cyclization, carbonylation, and the use of specific catalysts or reagents. For example, the preparation of benzylideneoxazoles, -thiazoles, and -imidazoles derived from di-tert-butylphenol demonstrates the complexity and versatility of synthesizing imidazoline derivatives, highlighting the chemical maneuvers required to achieve specific molecular architectures (Unangst et al., 1994).

Molecular Structure Analysis

The molecular structure of imidazolidinediones and related compounds can be elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the stereochemistry of the functional groups involved. The structural analysis of imidazole-based bisphenol and its salts with various acids reveals intricate details about hydrogen bonding and molecular interactions, which are crucial for understanding the compound's chemical behavior (Nath & Baruah, 2012).

Chemical Reactions and Properties

Imidazolidinediones participate in a variety of chemical reactions, including but not limited to, reactions with nitromethane, aryl isocyanates, and triethylamine, leading to the formation of diverse derivatives. These reactions not only extend the chemical utility of imidazolidinediones but also provide a pathway to novel compounds with potential biological activity (Shimizu et al., 1986).

Physical Properties Analysis

The physical properties of imidazolidinediones, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed physical property analysis helps in understanding the compound's stability, solubility, and suitability for various applications. Investigations into the crystal structure and physical characteristics provide insights into the solid-state properties of these compounds, aiding in the development of materials and drugs (Gabriele et al., 2006).

Chemical Properties Analysis

The chemical properties of imidazolidinediones include their reactivity, stability under different conditions, and interactions with other molecules. Studies on the synthesis, reactivity, and structural characterization of compounds containing imidazolidine-bridged bis(phenolato) ligands, for instance, provide valuable information on the coordination chemistry and potential catalytic activity of these compounds (Xu et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

5,5-dimethyl-3-[4-(2-methyl-5-propan-2-ylphenoxy)butyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-13(2)15-9-8-14(3)16(12-15)24-11-7-6-10-21-17(22)19(4,5)20-18(21)23/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUPGFJRMKVNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(5-Isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione
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3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione

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